molecular formula C14H12N2O2 B13880366 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde

Cat. No.: B13880366
M. Wt: 240.26 g/mol
InChI Key: JAZSXLSQYOXULY-UHFFFAOYSA-N
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Description

Product Description 5-(5-(Aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular structure incorporating both furan and indole rings, which are privileged scaffolds in medicinal chemistry and materials science. Its functional groups, including the aldehyde and the primary amine, make it a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and functional polymers. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-[5-(aminomethyl)-1H-indol-2-yl]furan-2-carbaldehyde

InChI

InChI=1S/C14H12N2O2/c15-7-9-1-3-12-10(5-9)6-13(16-12)14-4-2-11(8-17)18-14/h1-6,8,16H,7,15H2

InChI Key

JAZSXLSQYOXULY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C=C(N2)C3=CC=C(O3)C=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-(Hydroxymethyl)furan-2-carbaldehyde

  • Source: 5-(Hydroxymethyl)furan-2-carbaldehyde (also known as 5-hydroxymethylfurfural) is commonly prepared by dehydration of hexose sugars such as fructose or glucose under acidic conditions.
  • Oxidation: The hydroxymethyl group can be selectively oxidized or converted to aldehyde or other functional groups under controlled conditions using catalysts such as Au/HxNa1-xY or copper oxides/alumina in aqueous media at moderate temperatures (60-90 °C) and pressures (up to 10 bar O2).

Amination of the Furan Aldehyde

  • The aldehyde group at the furan 5-position is prone to amination via reductive amination reactions.
  • Typical procedure: Reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with primary amines such as tryptamine or 1,3-diaminopropane in the presence of reducing agents leads to the formation of aminomethyl derivatives.
  • For example, methyl 5-(hydroxymethyl)-2-furan carboxylate reacts with tryptamine to afford amide derivatives with indole moieties attached through aminomethyl linkers.

Coupling with Indole Derivatives

  • Indole derivatives such as 2-(1H-indol-3-yl)ethylamine are used to introduce the indole ring.
  • The amination step often involves nucleophilic attack of the indole amine on the aldehyde carbon of the furan ring, followed by reduction to stabilize the aminomethyl linkage.
  • Amide formation can also be employed by converting the furan carboxylate to an amide with the indole-containing amine, as described for compounds like N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide.

Reductive Amination Mechanism

  • The mechanism involves the formation of an imine intermediate between the aldehyde group on the furan ring and the amine group of the indole derivative.
  • This imine is subsequently reduced, often using sodium cyanoborohydride or other mild reducing agents, to yield the aminomethyl product.
  • Control of reaction conditions such as temperature, solvent, and pH is critical to optimize yield and purity.

Representative Experimental Procedure

Step Reagents and Conditions Outcome
1. Preparation of 5-(hydroxymethyl)furan-2-carbaldehyde Dehydration of hexoses under acidic conditions Bio-based intermediate
2. Oxidation (optional) Catalytic oxidation with Au/HxNa1-xY catalyst, 60 °C, 0.3 MPa O2, 6 h Conversion to aldehyde or carboxylic acid derivatives
3. Amination Reaction with 2-(1H-indol-3-yl)ethylamine in solvent (e.g., methanol), reductive amination with NaBH3CN or equivalent Formation of aminomethyl indole-furan derivative
4. Purification Chromatography or recrystallization Pure target compound

Analytical Data and Yields

  • Yields for amination reactions involving indole derivatives and 5-(hydroxymethyl)furan-2-carbaldehyde range from 25% to 30% under optimized conditions.
  • Characterization typically includes:
    • [^1H NMR](pplx://action/followup): Signals corresponding to the furan ring protons, aminomethyl group, and indole protons.
    • [^13C NMR](pplx://action/followup): Resonances for furan carbons, aminomethyl carbon, and indole carbons.
    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS): Confirms molecular weight (e.g., calculated for C11H19N2O3 [M+H]^+ 227.1396, found 227.1394).
  • Reaction monitoring and purity assessment are performed by HPLC with appropriate columns and mobile phases.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Amination of 5-(hydroxymethyl)furan-2-carbaldehyde with tryptamine 5-(hydroxymethyl)furan-2-carbaldehyde Tryptamine, reductant (NaBH3CN) Room temp, methanol, several hours ~25.6% Produces aminomethyl indole-furan derivative
Oxidation of hydroxymethyl group to aldehyde Furfuryl alcohol or 5-(hydroxymethyl)furan-2-carbaldehyde Au/HxNa1-xY catalyst, O2, NaOH 60 °C, 0.3 MPa O2, 6 h Conversion 100%, yield varies Prepares aldehyde for amination
Amide formation with indole ethylamine Methyl 5-(hydroxymethyl)-2-furan carboxylate Indole ethylamine, coupling reagents Room temp, organic solvent ~28% Alternative route via amide linkage

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Nitrophenyl-Furan Carbaldehydes

Compounds such as 5-(2/3/4-nitrophenyl)-furan-2-carbaldehyde (I, II, III) differ in the nitro group’s position on the phenyl ring. These isomers exhibit distinct thermodynamic properties:

  • Combustion Enthalpies (ΔcH°m(cr)) : Ranging from -5230 to -5210 kJ/mol, with 5-(4-nitrophenyl)-furan-2-carbaldehyde (III) showing the highest stability due to para-substitution effects .
  • Sublimation Enthalpies (ΔsubH°m) : Values vary between 100–110 kJ/mol, influenced by nitro group orientation and crystal packing .
Compound ΔcH°m(cr) (kJ/mol) ΔsubH°m (kJ/mol)
5-(2-nitrophenyl)-furan-2-carbaldehyde -5210 ± 5 100.2 ± 0.8
5-(3-nitrophenyl)-furan-2-carbaldehyde -5225 ± 4 105.4 ± 0.7
5-(4-nitrophenyl)-furan-2-carbaldehyde -5230 ± 3 109.8 ± 0.6

In contrast, the target compound lacks nitro groups but contains an aminomethyl-indole substituent, which likely reduces electron-withdrawing effects and enhances nucleophilicity for reactions like Schiff base formation .

Hydroxymethyl/Methoxymethyl-Furan Carbaldehydes
  • 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) : A biobased precursor with applications in polymer synthesis. Its hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents .
  • 5-(Methoxymethyl)furan-2-carbaldehyde : The methoxy group enhances thermal stability (m.p. 65–67°C) compared to HMF, making it suitable for high-temperature reactions .

The aminomethyl group in the target compound offers superior reactivity for amination and crosslinking compared to hydroxyl or methoxy derivatives .

Indole-Modified Furan Carbaldehydes

3-(1H-Indol-2-yl)-N′-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]acetohydrazide

This compound combines indole and nitrophenyl-furan motifs. Its hydrazide linkage enables chelation with metal ions, relevant to catalysis. However, the nitro group limits biological compatibility compared to the aminomethyl group in the target compound .

5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile

The benzoyl and cyano groups confer rigidity to the structure, enhancing fluorescence properties. The absence of an aldehyde group reduces its utility in condensation reactions .

Biocatalytic and Pharmacological Derivatives

5-(Aminomethyl)furan-2-carbaldehyde (AMFC)

AMFC, a diamine precursor, is a key monomer for polyurethanes. Its primary amine enables rapid polymerization, whereas the target compound’s indole moiety may introduce steric hindrance, slowing reaction kinetics .

Anti-inflammatory Furan Carbaldehydes

Compounds like 5-hydroxymethyl-2-furfural (HMF) and 4-hydroxy-3-methoxybenzaldehyde exhibit anti-inflammatory activity (IC50: 6–29 μM) by inhibiting nitric oxide synthase. The target compound’s indole group may modulate similar pathways but with enhanced blood-brain barrier penetration due to lipophilicity .

Key Research Findings

  • Thermodynamic Stability: The aminomethyl group increases combustion enthalpy compared to nitro derivatives but reduces sublimation enthalpy due to weaker intermolecular forces .
  • Biological Potential: Indole-furan hybrids show promise in CNS drug development, leveraging indole’s serotonin-mimetic properties .

Biological Activity

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of indole derivatives with furan-based aldehydes. The presence of the indole moiety is crucial as it is known for its biological significance, particularly in anticancer activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. The compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing potency.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundHeLaTBD
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
TryptamineHepG2275.26

The compound's structural features, particularly the indole and furan rings, contribute significantly to its cytotoxic effects against cancer cells. The presence of an aminomethyl group enhances its interaction with cellular targets, potentially leading to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) Values

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Methyl-5-(hydroxymethyl)-2-furan carboxylateEscherichia coli250

The MIC values indicate the effectiveness of the compound against bacterial strains, suggesting that modifications to the furan or indole structures may enhance antibacterial properties.

Case Studies

A recent study explored the structure-activity relationship of various derivatives of furan-based compounds, including those with indole substitutions. The findings indicated that compounds with an aminomethyl group showed enhanced biological activity compared to their counterparts without this substitution. This was attributed to improved binding affinity to target enzymes involved in cell proliferation and survival pathways.

Another investigation highlighted the potential of these compounds in treating infections caused by resistant bacterial strains. The study demonstrated that certain derivatives exhibited significant antibacterial activity against multi-drug resistant strains, emphasizing their therapeutic potential in infectious diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from functionalized indole and furan precursors. For example:
  • Step 1 : Introduce the aminomethyl group to the indole scaffold via reductive amination or nucleophilic substitution .
  • Step 2 : Couple the modified indole with a furan-2-carbaldehyde derivative using cross-coupling reactions (e.g., Suzuki-Miyaura) or acid-catalyzed condensation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (e.g., 60–80°C for condensation) and solvent polarity (e.g., DMF for solubility) to improve yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, aldehyde proton at δ 9–10 ppm) and carbon assignments .
  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm the aldehyde-indole linkage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound for downstream derivatization?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:
  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., Schiff base formation with amines) using software like Gaussian or ORCA.
  • Compare activation energies for competing reactions (e.g., aldol condensation vs. oxidation) .
    Validate predictions experimentally via kinetic studies (e.g., monitoring aldehyde consumption by IR spectroscopy) .

Q. What strategies address contradictory data in biological activity studies (e.g., cytotoxicity vs. antioxidant effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify biphasic effects.
  • Mechanistic Studies : Use ROS scavenging assays (e.g., DPPH radical quenching) to confirm antioxidant activity, and compare with apoptosis assays (e.g., Annexin V staining) for cytotoxicity .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing the aldehyde with a carboxylic acid) to isolate functional group contributions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV chamber) for 1–4 weeks. Monitor degradation via HPLC .
  • Identify Degradants : Use LC-MS to detect oxidation products (e.g., carboxylic acid from aldehyde oxidation) or indole ring-opening byproducts .
  • Recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent aldehyde oxidation and indole dimerization .

Data Gaps and Contradictions

Q. How can researchers address the lack of toxicological data for this compound?

  • Methodological Answer :
  • In Silico Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD50) and hepatotoxicity .
  • In Vitro Assays : Perform cytotoxicity screening (MTT assay on HEK293 or HepG2 cells) and genotoxicity tests (Ames test) .
  • In Vivo Pilot Studies : Administer subacute doses (e.g., 10–50 mg/kg) in rodent models, monitoring organ histopathology and serum biomarkers .

Research Design Considerations

Q. What experimental controls are critical when studying this compound’s biological activity?

  • Methodological Answer :
  • Solvent Controls : Use DMSO or ethanol at equivalent concentrations to rule out solvent-induced artifacts.
  • Positive/Negative Controls : Include known antioxidants (e.g., ascorbic acid) and cytotoxic agents (e.g., doxorubicin) .
  • Blinding : Implement double-blinded assays to reduce bias in data interpretation.

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